molecular formula C20H20N2O2 B269592 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide

Cat. No. B269592
M. Wt: 320.4 g/mol
InChI Key: OBZVYLSQWOJJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a cyclic prodrug of the active compound 2-pyrrolidinone, which is a derivative of the naturally occurring neurotransmitter GABA. CPP-115 has shown potential in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

Mechanism of Action

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide increases the levels of GABA in the brain, which has a calming effect and reduces the likelihood of seizures and anxiety.
Biochemical and Physiological Effects
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in rats addicted to cocaine and alcohol. In addition, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABA in the brain. It has been used in a variety of preclinical studies to investigate the therapeutic potential of increasing GABA levels in the brain. However, the complex synthesis process and the high cost of the compound can limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide. One area of interest is the potential use of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of more efficient synthesis methods for N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide, which would make the compound more accessible for research purposes. Additionally, further studies are needed to fully understand the long-term effects of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide on brain function and behavior.

Synthesis Methods

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from commercially available materials. The synthesis involves the preparation of intermediate compounds, which are then reacted to form the final product. The process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety. In animal models, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-like behavior. It has also been shown to reduce drug-seeking behavior in rats addicted to cocaine and alcohol.

properties

Product Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropanecarboxamide

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H20N2O2/c23-18-7-4-14-22(18)17-10-8-16(9-11-17)21-19(24)20(12-13-20)15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12-14H2,(H,21,24)

InChI Key

OBZVYLSQWOJJPM-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3(CC3)C4=CC=CC=C4

Origin of Product

United States

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